molecular formula C26H25N5O3S B11422090 N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B11422090
M. Wt: 487.6 g/mol
InChI Key: HHEQTMORUZAQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of indole, triazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the furan-2-carboxamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide
  • N-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanamide
  • 1-(2,3-dihydro-1H-indol-5-yl)ethanone

Uniqueness

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2,3-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of indole, triazole, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C26H25N5O3S/c1-17-7-5-10-20(18(17)2)31-23(15-27-25(33)22-11-6-14-34-22)28-29-26(31)35-16-24(32)30-13-12-19-8-3-4-9-21(19)30/h3-11,14H,12-13,15-16H2,1-2H3,(H,27,33)

InChI Key

HHEQTMORUZAQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.